molecular formula C46H30N6O6 B12764730 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine CAS No. 130189-63-8

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine

Cat. No.: B12764730
CAS No.: 130189-63-8
M. Wt: 762.8 g/mol
InChI Key: WYTPZVSRROHZDN-CLKZYXAHSA-N
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Description

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound with a molecular formula of C46H30N6O6 and a molecular weight of 762.781 . This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves several steps. One common method includes the reaction of phthalimide derivatives with acetamido compounds under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the diazocine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine undergoes various chemical reactions, including:

Scientific Research Applications

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific interactions with biological targets can be beneficial.

    Industry: It is used in the development of new materials with specific properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

2,8-Diphthalimidoacetamido-6,12-diphenyldibenzo(b,f)(1,5)diazocine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly in its applications and reactivity.

Properties

CAS No.

130189-63-8

Molecular Formula

C46H30N6O6

Molecular Weight

762.8 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(6Z,12Z)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide

InChI

InChI=1S/C46H30N6O6/c53-39(25-51-43(55)31-15-7-8-16-32(31)44(51)56)47-29-19-21-37-35(23-29)41(27-11-3-1-4-12-27)49-38-22-20-30(24-36(38)42(50-37)28-13-5-2-6-14-28)48-40(54)26-52-45(57)33-17-9-10-18-34(33)46(52)58/h1-24H,25-26H2,(H,47,53)(H,48,54)/b41-35-,42-36-,49-38?,49-41?,50-37?,50-42?

InChI Key

WYTPZVSRROHZDN-CLKZYXAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C\3/C(=N/C(=C/4\C(=N2)C=CC(=C4)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)/C7=CC=CC=C7)C=CC(=C3)NC(=O)CN8C(=O)C9=CC=CC=C9C8=O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=C4C=C(C=CC4=N2)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C7)NC(=O)CN8C(=O)C9=CC=CC=C9C8=O

Origin of Product

United States

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